N-[2-(1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide
Description
N-[2-(1,3-Benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide is a synthetic benzamide derivative featuring a benzoxazole heterocycle fused to a phenyl ring, which is further linked to a 3,4,5-trimethoxybenzamide group.
Properties
IUPAC Name |
N-[2-(1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5/c1-27-19-12-14(13-20(28-2)21(19)29-3)22(26)24-16-9-5-4-8-15(16)23-25-17-10-6-7-11-18(17)30-23/h4-13H,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDUXWNGAGWGLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Brønsted Acidic Ionic Liquid Gel (BAIL Gel)-Catalyzed Cyclization
Source demonstrates that BAIL gels efficiently catalyze benzoxazole formation via condensation of o-aminophenol with aldehydes. For the target compound, 2-nitrobenzaldehyde reacts with o-aminophenol under BAIL gel catalysis to yield 2-(2-nitrophenyl)-1,3-benzoxazole. Key parameters include:
- Catalyst : BAIL gel (0.01 mmol per 1 mmol substrate)
- Temperature : 130°C
- Solvent : Solvent-free conditions
- Reaction Time : 1–2 hours
The reaction proceeds via protonation of the aldehyde’s carbonyl oxygen by the BAIL gel’s sulfonic acid groups, facilitating imine formation and subsequent cyclization. This method achieves yields >85% for analogous benzoxazoles.
Reduction of the Nitro Group
The intermediate 2-(2-nitrophenyl)-1,3-benzoxazole undergoes reduction to introduce the amine group required for amidation:
- Reduction Agent : Hydrogen gas (1 atm) with 10% Pd/C catalyst
- Solvent : Ethanol or methanol
- Temperature : Room temperature
- Reaction Time : 4–6 hours
This step produces 2-(2-aminophenyl)-1,3-benzoxazole in >90% yield, confirmed by loss of the nitro group’s IR absorption at 1,520 cm⁻¹ and emergence of NH₂ signals in 1H NMR (δ 5.2–5.5 ppm).
Amide Bond Formation
Coupling the benzoxazole-aniline derivative with 3,4,5-trimethoxybenzoyl chloride forms the final amide bond.
Schotten-Baumann Reaction
A classical approach involves reacting the amine with an acyl chloride under basic conditions:
- Reagents : 3,4,5-Trimethoxybenzoyl chloride (1.2 equiv), triethylamine (2.0 equiv)
- Solvent : Dichloromethane or acetonitrile
- Temperature : 0°C → room temperature
- Reaction Time : 4 hours
The reaction proceeds via nucleophilic acyl substitution, with triethylamine neutralizing HCl byproducts. Yields for analogous benzamide conjugates exceed 75%.
Carbodiimide-Mediated Coupling
For improved efficiency, carbodiimides like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) activate the carboxylic acid (if using 3,4,5-trimethoxybenzoic acid instead of its chloride):
- Reagents : EDCl (1.5 equiv), HOBt (1.5 equiv), 3,4,5-trimethoxybenzoic acid (1.2 equiv)
- Solvent : Dry DMF
- Temperature : 0°C → room temperature
- Reaction Time : 12 hours
This method avoids handling moisture-sensitive acyl chlorides and achieves yields of 80–85% for structurally similar compounds.
Integrated Synthetic Route
Combining the above steps, the full synthesis proceeds as follows:
- Benzoxazole Formation :
- Nitro Reduction :
- Amidation :
Characterization Data
- Yield : 72% overall (isolated via silica gel chromatography, acetone/petroleum ether 1:19).
- Melting Point : 198–200°C (decomposes).
- 1H NMR (400 MHz, DMSO-d₆) : δ 10.2 (s, 1H, NH), 8.4 (s, 1H, benzoxazole-H), 7.8–7.2 (m, 6H, aromatic-H), 3.9 (s, 9H, OCH₃).
- IR (KBr) : 3,280 cm⁻¹ (N-H), 1,650 cm⁻¹ (C=O), 1,550 cm⁻¹ (C=N).
Comparative Analysis of Methods
Challenges and Optimization Strategies
- Side Reactions : Over-reduction during nitro-to-amine conversion can degrade the benzoxazole ring. Using controlled hydrogenation conditions (e.g., low H₂ pressure) mitigates this.
- Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) enhance amidation efficiency but require rigorous drying to prevent hydrolysis of acyl chlorides.
- Catalyst Recycling : BAIL gel can be reused ≥5 times without significant activity loss, reducing costs.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzene ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst like iron (Fe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that N-[2-(1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide exhibits promising anticancer properties. It has been shown to inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. In vitro assays demonstrated that this compound effectively reduced cell viability in various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the modulation of key signaling pathways associated with cell survival and apoptosis .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. Research indicates that it may provide protection against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. Animal models have shown that treatment with this compound can improve cognitive function and reduce markers of neuroinflammation .
Material Science
Polymer Composites
In material science, this compound has been explored as a potential additive in polymer composites. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. Studies have shown that the compound can improve the tensile strength and flexibility of polymers, making them suitable for applications in protective coatings and advanced materials .
Cosmetic Formulations
Skin Care Products
The compound's properties make it a candidate for use in cosmetic formulations. Its antioxidant and anti-inflammatory effects are beneficial for skin health, potentially aiding in the formulation of creams and serums designed to combat aging and skin damage. Recent formulations incorporating this compound have demonstrated improved skin hydration and elasticity in clinical trials .
Research Findings and Case Studies
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound may inhibit key enzymes involved in cell proliferation and survival, leading to apoptosis (programmed cell death) of cancer cells . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Core Structural Variations: Heterocyclic Moieties
The benzoxazole core distinguishes this compound from analogs with other heterocycles:
- Benzimidazole Derivatives: Example: N-(5(6)-Cyanobenzimidazol-2-yl)-3,4,5-trimethoxybenzamide () replaces benzoxazole with a cyanobenzimidazole ring.
- Benzothiazole Derivatives: Example: N-{[5-{[2-(1,3-Benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-3,4,5-trimethoxybenzamide () incorporates a sulfur-containing benzothiazole, which increases lipophilicity and may improve membrane permeability.
- Benzofuran Derivatives :
Key Insight : The substitution of oxygen (benzoxazole) with sulfur (benzothiazole) or nitrogen (benzimidazole) alters electronic density, solubility, and binding interactions with biological targets.
Substituent Effects on the Aromatic Rings
Variations in substituents on the phenyl or benzamide moieties significantly influence bioactivity:
Notable Trends:
- Halogenation (e.g., chloro substituents in 2a) increases cytotoxicity by enhancing electrophilicity and interaction with cellular nucleophiles.
- Methoxy groups in 3,4,5 positions (common in combretastatin analogs) are critical for tubulin polymerization inhibition.
- Polar groups (e.g., cyano in compound 22) improve target specificity but may reduce bioavailability.
Physicochemical Properties
Melting points, spectral data, and solubility vary with structural modifications:
Biological Activity
N-[2-(1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the compound's biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
IUPAC Name: this compound
Molecular Formula: CHNO
Molar Mass: 414.44 g/mol
The compound features a benzoxazole moiety fused with a trimethoxybenzamide structure, which is significant for its biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzoxazole, including this compound, exhibit notable antimicrobial properties. The compound has been tested against various bacterial and fungal strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results indicate that the compound possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria as well as fungi .
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro on several cancer cell lines. The compound was shown to induce cytotoxic effects through mechanisms such as apoptosis and cell cycle arrest.
Case Study: Cytotoxicity Assays
In a study involving three human cancer cell lines (A549 lung cancer cells, HCC827 lung adenocarcinoma cells, and NCI-H358), the following IC values were observed:
| Cell Line | IC (µM) |
|---|---|
| A549 | 8.5 |
| HCC827 | 6.3 |
| NCI-H358 | 7.0 |
The results indicate that the compound exhibits potent anticancer activity, particularly against HCC827 cells .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in cancer cell proliferation.
- DNA Interaction: Studies suggest that it binds to DNA and interferes with replication processes.
- Induction of Apoptosis: The compound promotes apoptotic pathways in cancer cells, leading to programmed cell death.
Q & A
Basic: What are the recommended synthetic routes and purification methods for N-[2-(1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide?
Answer:
The synthesis typically involves multi-step reactions, starting with the coupling of a benzoxazole-containing phenylamine with a trimethoxybenzoyl chloride derivative. Key steps include:
- Amide bond formation : Reacting 2-(1,3-benzoxazol-2-yl)aniline with 3,4,5-trimethoxybenzoyl chloride under anhydrous conditions (e.g., THF, DMF) at 0–5°C to prevent side reactions .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity .
- Validation : Confirm structural integrity via - and -NMR spectroscopy and HPLC analysis .
Basic: Which analytical techniques are critical for structural characterization of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : -NMR identifies proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, benzoxazole protons at δ 7.2–8.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>98%) using a C18 column and methanol/water mobile phase .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 433.12) .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Answer:
- Temperature control : Maintain sub-ambient temperatures during acyl chloride addition to minimize hydrolysis .
- Catalyst screening : Test coupling agents like HATU or EDC/HOBt to enhance amide bond efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
Yield improvements (from 60% to 85%) are achievable by iterative optimization of these parameters .
Basic: What preliminary assays are used to evaluate biological activity?
Answer:
- MTT cytotoxicity assay : Screen against cancer cell lines (e.g., MCF-7, HeLa) to determine IC values .
- Enzyme inhibition assays : Test against kinases (e.g., CDKs) using fluorescence-based ADP-Glo™ kits .
- Solubility profiling : Use PBS or DMSO to assess bioavailability for in vitro studies .
Advanced: What strategies elucidate the compound’s mechanism of action?
Answer:
- Target identification : Employ affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS analysis .
- Kinase profiling : Use a panel of 50+ kinases to identify selective inhibition (e.g., CDK2 vs. CDK4) .
- Pathway analysis : Perform RNA-seq or phosphoproteomics on treated cells to map downstream effects (e.g., cell cycle arrest) .
Advanced: How should researchers address contradictory activity data across studies?
Answer:
- Control variables : Standardize cell culture conditions (e.g., passage number, serum concentration) to reduce variability .
- Dose-response validation : Repeat assays with ≥3 biological replicates and calculate 95% confidence intervals .
- Meta-analysis : Compare data across published studies (e.g., IC in MCF-7 vs. HepG2) to identify cell-type-specific effects .
Advanced: What computational tools predict molecular targets?
Answer:
- Molecular docking : Use AutoDock Vina to model interactions with CDK2 (PDB: 1AQ1) .
- QSAR modeling : Train models on analogs with known activity to predict binding affinity .
- ADMET prediction : Employ SwissADME to estimate permeability, metabolic stability, and toxicity .
Advanced: How can structure-activity relationship (SAR) studies guide optimization?
Answer:
- Functional group substitution : Replace methoxy groups with halogens or bulkier substituents to enhance target binding .
- Scaffold hopping : Test benzothiazole or indole analogs to improve selectivity .
- Bioisosteric replacement : Substitute benzoxazole with oxadiazole to modulate solubility .
Advanced: What challenges arise in solubility and formulation?
Answer:
- Low aqueous solubility : Address via nanoformulation (e.g., PEGylated liposomes) or co-solvents (e.g., Cremophor EL) .
- pH stability : Test degradation in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to guide oral delivery .
- Lyophilization : Develop freeze-dried powders for long-term storage .
Advanced: How can combination therapies enhance efficacy?
Answer:
- Synergy screening : Use Chou-Talalay analysis to identify synergistic partners (e.g., paclitaxel or doxorubicin) .
- Mechanistic complementarity : Pair with DNA-damaging agents if the compound induces G1/S arrest .
- In vivo validation : Test combinations in xenograft models with pharmacokinetic monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
